5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, a methyl group, and a nitrile group
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
This interaction could lead to changes in the conformation or function of the targets, affecting downstream cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual excretion .
Result of Action
Based on its structural similarity to other compounds, it may exert a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, temperature, and other factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.
Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with 4-chloro-2-fluorobenzonitrile under basic conditions.
Amination: The nitrile group on the pyrazole ring is converted to an amino group through a reduction reaction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study various biological processes due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring in 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTZTNUFAHUYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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